![molecular formula C8H13N3 B13154343 1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)
1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound with a unique structure that includes both imidazole and pyrazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Another heterocyclic compound with similar structural features but different functional groups.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A closely related compound with potential biological activities.
Uniqueness
1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and biological activity compared to similar compounds.
Biological Activity
1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No. 1379826-07-9) is a compound of increasing interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action and therapeutic implications.
- Molecular Formula : C8H13N3
- Molecular Weight : 151.21 g/mol
- CAS Number : 1379826-07-9
This compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors can lead to significant physiological effects:
- Sleep Modulation : The compound has been shown to decrease alertness and increase the duration of both REM and NREM sleep in animal models. This suggests potential use in treating sleep disorders such as insomnia .
- Cognitive Enhancement : In studies involving rats, the compound has demonstrated the ability to enhance memory function and reduce symptoms associated with post-traumatic stress disorder (PTSD) .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Sleep Disorders : Its orexin receptor antagonism indicates potential for developing treatments for various sleep disorders.
- Stress-Related Syndromes : The compound's effects on memory and stress response make it a candidate for managing PTSD and other stress-related conditions.
- Cognitive Dysfunction : Its ability to enhance cognitive function could be beneficial in treating cognitive impairments associated with psychiatric disorders .
Case Studies
Several studies have explored the effects of this compound:
- Orexin Receptor Antagonism :
- Memory Enhancement :
- Post-Traumatic Stress Disorder Model :
Summary Table of Biological Activities
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H13N3/c1-2-7-8-5-9-3-4-11(8)6-10-7/h6,9H,2-5H2,1H3 |
InChI Key |
YEJQZIOTOMXDIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CNCCN2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.